3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Overview
Description
3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, leading to cell death .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potent inhibitory effects on parp-1 and egfr suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cells. For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .
Action Environment
Biochemical Analysis
Biochemical Properties
3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in urease-positive microorganisms . The compound binds to the active site of the enzyme, leading to competitive inhibition. Additionally, it interacts with other biomolecules such as carbonic anhydrase and cholinesterase, further demonstrating its broad spectrum of biochemical interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic activities against cancer cell lines, including MDA-MB-231 and MCF-7 cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the growth of mycelial cells by disrupting membrane integrity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with the urease enzyme results in competitive inhibition, which is crucial for its antimicrobial activity . The compound also affects gene expression, leading to changes in the production of proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects and the compound’s safety profile are essential considerations in its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the urease enzyme affects the hydrolysis of urea, leading to changes in ammonia and carbon dioxide levels . The compound’s effects on other metabolic pathways, such as those involving carbonic anhydrase and cholinesterase, further highlight its biochemical significance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that it can penetrate cell membranes and accumulate in specific cellular compartments, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazole rings, which can affect their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological and chemical properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-6-3-1-2-5(4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMJJATBYXKCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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